3-(4-ethoxybenzenesulfonyl)-6-fluoro-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one
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Description
“3-(4-Ethoxyphenyl)sulfonyl-6-fluoro-1-[(4-fluorophenyl)methyl]quinolin-4-one” is a quinoline derivative . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in many areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc .
Molecular Structure Analysis
The molecular formula of this compound is C25H22FNO5S . It has an average mass of 467.509 Da and a monoisotopic mass of 467.120270 Da .Scientific Research Applications
1. Development of Fluorescent Agents for Biological Studies
- The compound has been used in the synthesis of Zinquin ester and Zinquin acid, which are zinc(II)-specific fluorophores. These agents are crucial for studying biological zinc(II) due to their fluorescence properties. (Mahadevan et al., 1996).
2. Synthesis and Biological Evaluation as COX-2 Inhibitors
- Researchers have synthesized various derivatives with sulfamoyl/methylsulfonyl-phenyl pharmacophores, showing selective COX-2 inhibitory activity, which is significant in inflammation and cancer studies. (Singh et al., 2004).
3. Role in Synthesizing Metabolites for Drug Development
- It has been utilized in the synthesis of specific metabolites like ethyl 4-(3-hydroxy-4-methoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate. These are key in drug development and pharmacological studies. (Mizuno et al., 2006).
4. Antitumor Synthesis via Sonogashira Reactions
- The compound is involved in synthesizing antitumor agents like 4-[1-(arylsulfonyl-1H-indol-2-yl)]-4-hydroxycyclohexa-2,5-dien-1-ones, showing selective inhibition of cancer cell lines. (McCarroll et al., 2007).
5. Synthesis of Broad-Spectrum Antibacterial Agents
- Its derivatives have been key in synthesizing broad-spectrum antibacterial agents, effective against resistant organisms like MRSA. (Hashimoto et al., 2007).
6. Development of Fluorescent Complexes for Metal Ion Detection
- It's used to create Zn2+ specific fluorophores, aiding in the detection and study of zinc ions in various environments. (Coleman et al., 2010).
Properties
IUPAC Name |
3-(4-ethoxyphenyl)sulfonyl-6-fluoro-1-[(4-fluorophenyl)methyl]quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F2NO4S/c1-2-31-19-8-10-20(11-9-19)32(29,30)23-15-27(14-16-3-5-17(25)6-4-16)22-12-7-18(26)13-21(22)24(23)28/h3-13,15H,2,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFYIVEFONYHETC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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